molecular formula C9H16N4O2S B2491903 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide CAS No. 1796993-86-6

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide

Cat. No. B2491903
CAS RN: 1796993-86-6
M. Wt: 244.31
InChI Key: ZCQUSLJFOVOASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives and analogs similar to N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrates a complex synthesis route, determined by X-ray crystallography, showcasing the intricate steps involved in creating such compounds (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds is characterized through techniques such as X-ray crystallography, revealing detailed information about their crystalline form and molecular geometry. For example, the structure analysis of a related compound provided insights into its crystallization in the monoclinic space group and the specific orientation of its aryl rings, highlighting the non-conjugation to the tetrazole group and the presence of disorder in the aminosulfonyl group (Al-Hourani et al., 2016).

Scientific Research Applications

Synthesis and Molecular Structure Investigations

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide and its derivatives are subjects of structural and spectroscopic studies to understand their stability and electronic structures. For instance, Mansour and Ghani (2013) performed a comprehensive theoretical and experimental study on a structurally similar compound, focusing on its optimized molecular structure, vibrational frequencies, and electronic structures using DFT/B3LYP and HF methods. This research highlighted the molecule's stability arising from hyperconjugative interactions and intramolecular hydrogen bond, analyzed using natural bond orbital (NBO) analysis (Mansour & Ghani, 2013).

Catalytic Synthesis of Novel Derivatives

The compound has been used as a catalyst or starting material in synthesizing novel derivatives with potential biological applications. Khashi, Davoodnia, and Chamani (2014) demonstrated the efficiency of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst for synthesizing new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, highlighting the role of such compounds in medicinal chemistry (Khashi, Davoodnia, & Chamani, 2014).

Antimicrobial and Antifungal Activities

Research into derivatives of this compound also explores their antimicrobial and antifungal potentials. For example, Khodairy, Ali, and El-wassimy (2016) synthesized novel triazepines, pyrimidines, and azoles incorporating N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide, which showed good antifungal activity, indicating potential for the development of new antimicrobial agents (Khodairy, Ali, & El-wassimy, 2016).

Herbicidal Activities

In the agricultural sector, derivatives of this compound have been evaluated for herbicidal activity. Gong-chun (2011) synthesized 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine and demonstrated its effectiveness against Brassica napus at specific concentrations, showcasing the potential for developing new herbicides (Gong-chun, 2011).

Mechanism of Action

properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-4-16(14,15)11-7-8-10-6-5-9(12-8)13(2)3/h5-6,11H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQUSLJFOVOASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NC=CC(=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.